5'-Octanoyl-5-fluoro-2'-deoxyuridine
Overview
Description
5-Fluoro-2’-deoxyuridine, also known as FdUMP and floxuridine, is a molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine . It acts as a suicide inhibitor of thymidylate synthase (TS), inhibiting the deoxynucleotide biosynthesis, which stops the rapid proliferation of fast-growing tumors . It is therefore widely used as a cancer treatment .
Synthesis Analysis
The prodrug 5-fluorouracil (5-FU) was the first antimetabolite used as a TS inhibitor . It penetrates the cell through the same facilitated transport mechanism as the uracil . For 5-FU to inhibit TS by its mechanism of action, it must first be bioactivated through a series of reactions . 5-FU ends up becoming 5-FdUMP (the active form of the drug), that is, the one that is really going to be recognized by the TS and thus be able to inhibit it .Molecular Structure Analysis
The molecular weight of 5-Fluoro-2’-deoxyuridine is 246.19 g·mol . The chemical formula is C9H11FN2O5 .Scientific Research Applications
Bioactivation and Antitumor Activity : 3', 5'-diesters of FUdR, including 5'-Octanoyl-5-fluoro-2'-deoxyuridine, show varying degrees of bioactivation and antitumor activity. The hydrolytic regeneration behavior of these compounds with different acyl chain lengths affects their susceptibility to hydrolysis and antitumor activity. Longer alkyl chain diesters, including octanoyl, have shown improved antitumor activities due to their slow rates of FUdR regeneration with esterases (Kawaguchi et al., 1985).
Clinical Applications in Cancer Chemotherapy : 5-fluoro-2'-deoxyuridine has been clinically used for palliation in advanced cancer, particularly effective against breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).
Esterase Activity in Drug Hydrolysis : The activity of esterase in hydrolyzing diesters of 5-fluoro-2'-deoxyuridine, including octanoyl derivatives, is influenced by the acyl chain length. Longer alkyl chain diesters exhibit higher antitumor activity partly due to their slow hydrolysis rates (Kawaguchi et al., 1985).
DNA Synthesis Inhibition : 5-fluoro-2'-deoxyuridine and its derivatives, like 5'-Octanoyl-5-fluoro-2'-deoxyuridine, are used in inhibiting DNA synthesis. This is achieved through incorporation into DNA by DNA polymerases, thereby disrupting normal DNA synthesis and function (Tanaka et al., 1981).
Effects on DNA Metabolism : 5-fluoro-2'-deoxyuridine impacts DNA metabolism, as observed in HeLa cells, by inhibiting DNA incorporation and affecting the dTTP pool size, leading to shifts in DNA fragment sizes (Cheng & Nakayama, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O7/c1-2-3-4-5-6-7-12(21)26-9-11-13(22)14(23)16(27-11)20-8-10(18)15(24)19-17(20)25/h8,11,13-14,16,22-23H,2-7,9H2,1H3,(H,19,24,25)/t11-,13-,14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKOVIISKGPRGG-XKVFNRALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152208 | |
Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
CAS RN |
118694-10-3 | |
Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118694103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Octanoyl-5-fluoro-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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